1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

説明

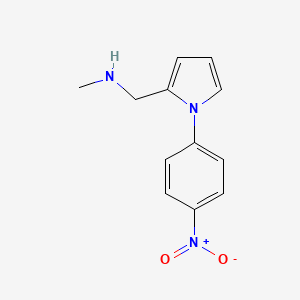

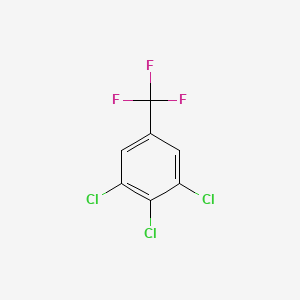

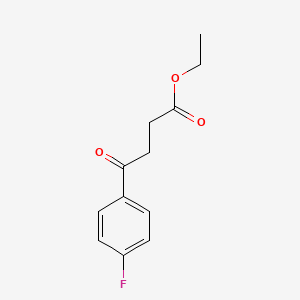

1,2-Dimethyl-1H-imidazole-5-sulphonyl Chloride is a chemical compound with the molecular formula C5H7N2O2SCl and a molecular weight of 194.64 . It is used in synthetic chemistry as a building block .

Molecular Structure Analysis

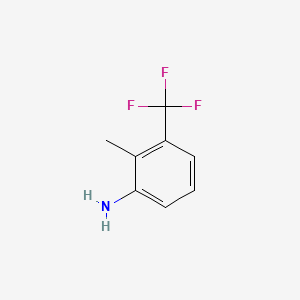

The molecular structure of 1,2-Dimethyl-1H-imidazole-5-sulphonyl Chloride consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted at the 1 and 2 positions with methyl groups and at the 5 position with a sulphonyl chloride group .Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-imidazole-5-sulphonyl Chloride is a solid at room temperature. It should be stored at 2-8°C . Its boiling point is 44-47°C .科学的研究の応用

Application in Environmental Science

Summary of the Application

“1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .

Methods of Application

The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .

Results or Outcomes

The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .

Application in Analytical Chemistry

Summary of the Application

“1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .

Methods of Application

A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .

Results or Outcomes

The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .

Application in Environmental Analysis

Summary of the Application

These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .

Methods of Application

The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .

Results or Outcomes

The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .

Application in Synthetic Chemistry

Summary of the Application

“1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .

Methods of Application

This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

Results or Outcomes

The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

2,3-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAULHCBIEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

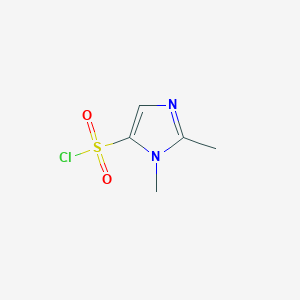

CC1=NC=C(N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | |

CAS RN |

849351-92-4 | |

| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)